

# 4-Chloro-5-methylpyrimidine hydrochloride CAS number

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## Compound of Interest

|                |  |
|----------------|--|
| Compound Name: | 4-Chloro-5-methylpyrimidine<br>hydrochloride |
| CAS No.:       | 1221567-17-4                                 |
| Cat. No.:      | B1452353                                     |

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An In-Depth Technical Guide on **4-Chloro-5-methylpyrimidine Hydrochloride**[\[1\]](#)[\[2\]](#)

## Chemical Identity & Core Data

**4-Chloro-5-methylpyrimidine hydrochloride** is a critical heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and receptor antagonists. It serves as an electrophilic scaffold, allowing for regioselective functionalization at the C4 position via Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) or palladium-catalyzed cross-coupling.

| Property               | Data   |
|------------------------|--|
| Chemical Name          | 4-Chloro-5-methylpyrimidine hydrochloride  |
| CAS Number (HCl Salt)  | 1221567-17-4   |
| CAS Number (Free Base) | 51957-32-5   |
| Molecular Formula      | C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> [1][2][3][4] · HCl                |
| Molecular Weight       | 165.01 g/mol (Salt); 128.56 g/mol (Base)   |
| Appearance             | White to off-white crystalline solid   |
| Solubility             | Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.[1][2] |
| Storage                | Hygroscopic.[1][2] Store at -20°C under inert atmosphere (Argon/Nitrogen).       |

## Synthesis & Manufacturing Logic

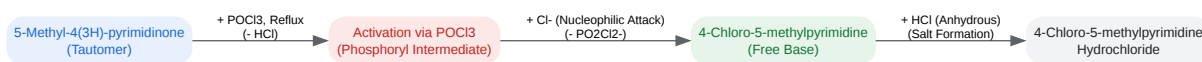
The industrial and laboratory-scale synthesis of 4-chloro-5-methylpyrimidine typically proceeds via the deoxy-chlorination of its tautomeric precursor, 5-methyl-4(3H)-pyrimidinone (also known as 5-methyl-4-hydroxypyrimidine).[1][2]

## Reaction Mechanism

The transformation utilizes Phosphorus Oxychloride (POCl<sub>3</sub>) as both the solvent and the chlorinating agent. The mechanism involves the activation of the pyrimidinone oxygen by the high-valent phosphorus, converting the hydroxyl group into a good leaving group (dichlorophosphate). A subsequent nucleophilic attack by a chloride ion occurs at the C4 position, driven by the restoration of aromaticity in the pyrimidine ring.

**Key Mechanistic Insight:** The presence of the methyl group at the C5 position provides steric bulk that can influence the rate of nucleophilic attack but also electronically stabilizes the ring against degradation during the harsh acidic conditions of chlorination.

## Synthesis Workflow Visualization



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Figure 1: Synthetic pathway from the hydroxypyrimidine precursor to the hydrochloride salt.[1]

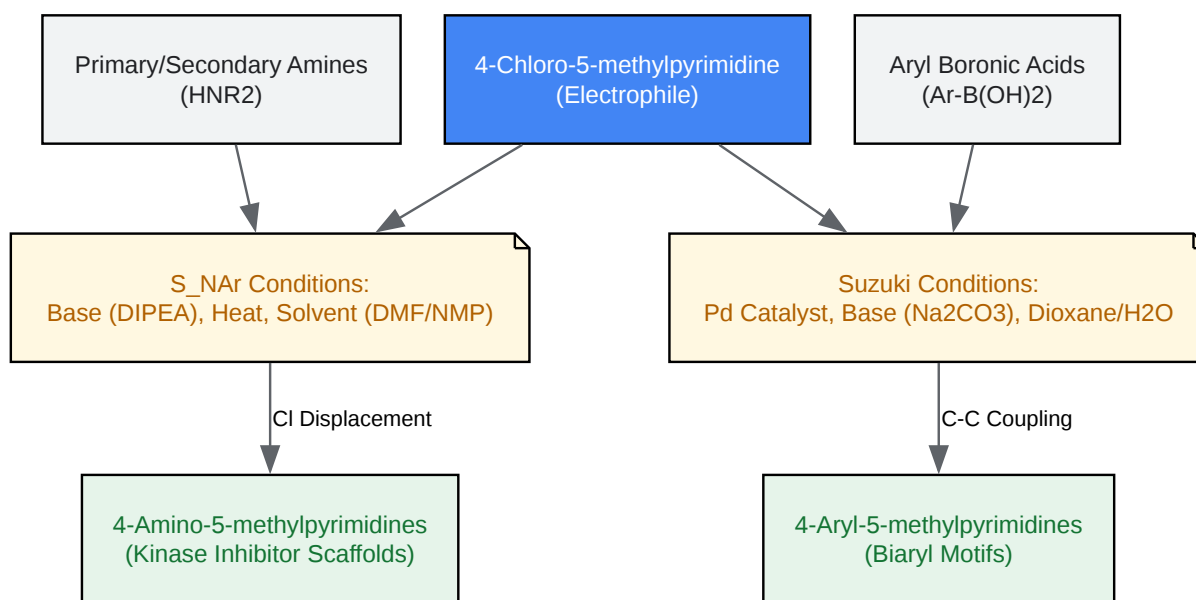
## Reactivity Profile & Applications

The utility of 4-chloro-5-methylpyrimidine stems from the lability of the chlorine atom at the C4 position.[1] The nitrogen atoms in the pyrimidine ring pull electron density away from the carbons, making C4 highly electron-deficient and susceptible to nucleophilic attack.

### Primary Reaction Pathways

- **S<sub>N</sub>Ar (Nucleophilic Aromatic Substitution):** The most common application. Amines, thiols, and alkoxides displace the chloride to form C-N, C-S, or C-O bonds. The C5-methyl group exerts a slight steric hindrance, often requiring elevated temperatures or basic catalysts (e.g., DIPEA, K<sub>2</sub>CO<sub>3</sub>) compared to un-substituted pyrimidines.
- **Suzuki-Miyaura Coupling:** The chloride serves as a pseudohalide electrophile for palladium-catalyzed cross-coupling with boronic acids, enabling the formation of C-C bonds for biaryl scaffolds.

### Application Logic Diagram



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Figure 2: Divergent synthetic utility in medicinal chemistry workflows.[1][2]

## Experimental Protocols

Safety Warning:  $\text{POCl}_3$  is highly corrosive and reacts violently with water. All operations must be performed in a fume hood with appropriate PPE.

### Protocol A: Synthesis of 4-Chloro-5-methylpyrimidine (Free Base)

- Setup: Charge a round-bottom flask with 5-methyl-4(3H)-pyrimidinone (1.0 eq).
- Reagent Addition: Carefully add  $\text{POCl}_3$  (5.0 eq) at room temperature. Optionally, add a catalytic amount of N,N-dimethylaniline to accelerate the reaction.
- Reaction: Heat the mixture to reflux (approx.  $105^\circ\text{C}$ ) for 2–4 hours. Monitor via TLC or LC-MS for consumption of the starting material.
- Workup (Critical Step):
  - Cool the reaction mixture to room temperature.

- Remove excess  $\text{POCl}_3$  under reduced pressure (rotary evaporator with a caustic trap).
- Pour the thick residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).
- Neutralize the aqueous solution with solid  $\text{NaHCO}_3$  or  $\text{NH}_4\text{OH}$  to pH ~8.
- Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate.
- Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) or sublimation.

## Protocol B: Conversion to Hydrochloride Salt

- Dissolve the purified free base in anhydrous diethyl ether or 1,4-dioxane.
- Cool to  $0^\circ\text{C}$ .
- Bubble anhydrous HCl gas through the solution or add 4M HCl in dioxane dropwise.
- The white precipitate (4-Chloro-5-methylpyrimidine HCl) is filtered, washed with cold ether, and dried under vacuum.

## Handling & Stability Validation

- Hydrolysis Risk: The C4-chlorine bond is sensitive to hydrolysis in acidic aqueous environments, reverting the compound to the pyrimidinone precursor. The hydrochloride salt is more stable than the free base but must be kept dry.
- Quality Control:
  - $^1\text{H}$  NMR (DMSO- $d_6$ ): Look for the diagnostic singlet of the pyrimidine proton at C2 (~8.8 ppm) and the methyl group doublet/singlet (~2.3 ppm).
  - Melting Point: The salt typically melts/decomposes  $>150^\circ\text{C}$  (verify specific batch CoA).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13126905, 4-Chloro-5-methylpyrimidine. Retrieved from [\[Link\]](#)
- Google Patents.WO2002000628A2 - Synthesis of chlorinated pyrimidines. Retrieved from [\[5\]](#)

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## Sources

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